(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone
Description
Properties
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-5-4-11-12-14/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCCLBTFRIMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety. Its structural complexity suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound's structure can be analyzed as follows:
| Component | Structure |
|---|---|
| Triazole Ring | 1H-1,2,3-triazole |
| Azetidine Moiety | Azetidine |
| Cyclobutyl Group | Cyclobutyl |
The presence of these functional groups is crucial for its biological interactions and pharmacological potential.
Biological Activity Overview
Research indicates that compounds featuring triazole rings exhibit a wide range of biological activities including:
- Antimicrobial : Triazoles have been shown to possess antifungal and antibacterial properties.
- Anticancer : Studies suggest that triazole-containing compounds can inhibit cancer cell proliferation.
- Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation through various biochemical pathways.
The mechanism of action for this compound is likely mediated through the following pathways:
- Target Interaction : The triazole ring can form hydrogen bonds with biological targets such as enzymes and receptors.
- Biochemical Modulation : It may modulate signaling pathways associated with inflammation and cancer progression.
- Pharmacokinetics : The compound's structure suggests good bioavailability due to the stability imparted by the triazole ring against metabolic degradation.
In Vitro Studies
Recent studies have highlighted the biological activity of similar compounds:
- A study on related triazole derivatives indicated significant antimicrobial activity against various pathogens .
- Another investigation showed that triazole-containing compounds could inhibit specific cancer cell lines, demonstrating their potential as anticancer agents .
Case Studies
- Antimicrobial Activity : A derivative with a similar structure was tested against Staphylococcus aureus and exhibited notable inhibition zones, suggesting strong antibacterial properties .
- Anticancer Properties : Research on triazole derivatives indicated that they could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Summary of Biological Activities
Comparison with Similar Compounds
Key SAR Observations :
Triazole Positioning : 1,2,3-triazoles at the azetidine 3-position (as in the target compound) may optimize steric and electronic interactions with biological targets.
Substituent Effects : Bulky groups (e.g., cyclobutyl) may enhance membrane permeability but reduce solubility. Polar groups (e.g., sulfonyl morpholine in ) improve solubility but may limit blood-brain barrier penetration.
Ring Strain : The cyclobutyl group’s strain could increase reactivity or binding affinity compared to larger, less-strained rings .
Q & A
Q. What are the recommended synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone, and how can reaction efficiency be optimized?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide component (e.g., 3-azidoazetidine) reacts with a cyclobutyl alkyne derivative under mild conditions (room temperature, aqueous/organic solvent mixtures). Optimization involves:
- Catalyst loading : 1-5 mol% Cu(I) (e.g., CuBr or TBTA complexes) to minimize side reactions .
- Solvent selection : Mixtures of THF/H₂O or DMF/H₂O improve solubility of polar intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity yields .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : ¹H/¹³C NMR confirms triazole ring formation (δ ~7.5–8.0 ppm for triazole protons) and azetidine/cyclobutyl connectivity .
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves stereochemistry and bond angles. High-resolution data (d ≤ 0.8 Å) and TWIN commands address potential twinning in azetidine-containing crystals .
- Mass spectrometry : HRMS (ESI-TOF) validates molecular formula (C₁₀H₁₄N₄O) and isotopic patterns .
Q. What are the solubility and stability challenges during experimental handling?
The cyclobutyl group introduces hydrophobicity, limiting aqueous solubility. Strategies include:
- Co-solvents : DMSO or ethanol/water mixtures for biological assays.
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent triazole ring oxidation .
- Lyophilization : For long-term stability of salt forms (e.g., HCl salts) .
Q. How can researchers validate the purity of this compound?
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection (λ = 254 nm). Purity ≥95% is standard for biological testing .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 56.84%, H: 6.09%, N: 22.99%) .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (H303/H313/H333 warnings).
- Waste disposal : Segregate organic waste and consult institutional guidelines for azide/triazole-containing compounds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- DFT calculations : B3LYP/6-31G(d,p) basis sets model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with hydrophobic active sites complementary to the cyclobutyl group) .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Dynamic effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect azetidine ring puckering .
- Disorder modeling : SHELXL’s PART commands refine disordered cyclobutyl or triazole moieties in crystal lattices .
Q. What strategies optimize bioactivity through structural derivatization?
- SAR studies : Modify the triazole’s N-substituents (e.g., aryl vs. alkyl) or cyclobutyl ketone position.
- Click chemistry diversification : Introduce functionalized alkynes/azides (e.g., fluorinated cyclobutyl groups) for enhanced target binding .
Q. How to analyze reaction mechanisms for triazole formation under catalytic conditions?
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic CuAAC reactions.
- Chiral resolution : Use chiral auxiliaries or enzymatic methods to isolate enantiopure azetidine intermediates .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
